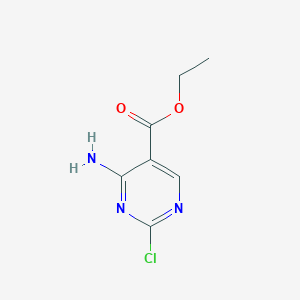

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

説明

Historical Context and Development

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the early 19th century discoveries in heterocyclic compound research. The foundational work in pyrimidine chemistry began in 1818 when Brugnatelli produced alloxan through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This early breakthrough established the groundwork for understanding the structural and chemical properties of pyrimidine-based compounds that would later influence the development of more complex derivatives like this compound.

The systematic study of pyrimidines gained momentum in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine compound, specifically barbituric acid, through the reaction of urea and malonic acid in the presence of phosphorus oxychloride. This milestone demonstration of synthetic accessibility opened new avenues for exploring substituted pyrimidine derivatives. The work was further advanced by Pinner in 1884, who developed systematic synthetic approaches by condensing ethyl acetoacetate with amidines, establishing methodologies that would later prove instrumental in creating compounds like this compound. Pinner's contribution extended beyond synthetic methodology when he proposed the name "pyrimidin" in 1885, providing the nomenclatural foundation for this important class of heterocyclic compounds.

The preparation of the parent pyrimidine compound was accomplished by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement demonstrated the feasibility of creating highly substituted pyrimidine derivatives and established precedents for the halogenated pyrimidine chemistry that would later encompass compounds like this compound. The historical development of synthetic methodologies for pyrimidine-5-carboxylic esters gained particular importance with the work described in general procedures for synthesizing 2-substituted pyrimidine-5-carboxylates, where researchers demonstrated that the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol could react with various amidinium salts to produce corresponding 2-substituted pyrimidine-5-carboxylic esters. These methodological advances provided the synthetic foundation that would eventually enable the efficient preparation of this compound and related compounds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its structural complexity and functional versatility, representing an advanced example of multifunctional pyrimidine derivatives. The compound exemplifies the principle of functional group compatibility within heterocyclic systems, successfully incorporating an electron-donating amino group, an electron-withdrawing chloro substituent, and a carboxylate ester functionality within a single aromatic framework. This combination of diverse functional groups creates unique electronic properties that distinguish the compound from simpler pyrimidine derivatives and enhance its reactivity profile for various chemical transformations.

The heterocyclic nature of this compound contributes significantly to its chemical behavior, as the pyrimidine ring system provides both aromatic stability and strategic points for substitution reactions. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring create an electron-deficient aromatic system that activates the ring toward nucleophilic substitution, particularly at positions bearing leaving groups such as the chlorine substituent at position 2. This electronic activation enables the compound to serve as a versatile intermediate in synthetic transformations, allowing for the introduction of various nucleophiles to replace the chlorine atom or for further derivatization of the amino and carboxylate functionalities.

Research into pyrimidine derivatives has revealed their extensive biological potential, with compounds containing the pyrimidine core structure demonstrating diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This compound represents a sophisticated example within this pharmacologically active class, incorporating multiple sites for biological interaction through its amino, chloro, and carboxylate substituents. The compound's ability to serve as a synthetic intermediate in the preparation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, underscores its importance in medicinal chemistry applications where these heterocycles are valued for their potential biological activities.

The significance of this compound in heterocyclic chemistry extends to its role in developing new synthetic methodologies and understanding structure-activity relationships within pyrimidine-based drug candidates. The compound's structural features enable systematic studies of how different substituents affect biological activity, chemical reactivity, and physical properties, contributing to the broader understanding of heterocyclic chemistry principles. Furthermore, the compound serves as a model system for investigating the electronic effects of multiple substituents on pyrimidine ring reactivity, providing insights that inform the design of new heterocyclic compounds with tailored properties for specific applications.

Position within Pyrimidine Derivative Framework

This compound occupies a distinctive position within the extensive framework of pyrimidine derivatives, characterized by its unique substitution pattern and functional group combination that distinguishes it from other members of this important chemical family. The compound can be systematically compared with related pyrimidine carboxylates to understand its specific structural advantages and applications. The methyl analog, mthis compound (Chemical Abstracts Service number 858269-13-3), shares the same substitution pattern but differs in the carboxylate ester group, with the methyl ester having a molecular weight of 187.58 grams per mole compared to the ethyl ester's 201.61 grams per mole. This structural similarity with a 97% similarity index demonstrates how minor modifications in ester group can influence physical properties such as solubility and volatility while maintaining core chemical reactivity.

The positioning of this compound within the pyrimidine derivative framework can be further understood through comparison with structurally related compounds that share similar functional groups or substitution patterns. Ethyl 4-aminopyrimidine-5-carboxylate, which lacks the chloro substituent at position 2, demonstrates an 87% structural similarity and provides insight into the specific contributions of the chlorine atom to the compound's reactivity and biological activity. Similarly, ethyl 2-chloropyrimidine-5-carboxylate, which contains the chloro and carboxylate functionalities but lacks the amino group, also shows 87% structural similarity, highlighting the unique combination of all three functional groups in this compound.

The compound's position within the framework is further defined by its relationship to other chlorinated pyrimidine derivatives, such as ethyl 2,4-dichloropyrimidine-5-carboxylate, which contains an additional chlorine substituent and shows 83% structural similarity. This comparison illustrates how the selective placement of the amino group at position 4 in this compound creates a different reactivity profile compared to compounds with multiple halogen substituents. The presence of the amino group provides sites for hydrogen bonding and nucleophilic reactions while maintaining the electrophilic character of the chloro-substituted position.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Structural Similarity | Key Functional Differences |

|---|---|---|---|---|---|

| This compound | 71406-78-5 | C7H8ClN3O2 | 201.61 | Reference | Complete structure |

| Mthis compound | 858269-13-3 | C6H6ClN3O2 | 187.58 | 97% | Methyl vs ethyl ester |

| Ethyl 4-aminopyrimidine-5-carboxylate | 65195-35-9 | C7H9N3O2 | 167.17 | 87% | No chloro substituent |

| Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 | C7H7ClN2O2 | 186.60 | 87% | No amino substituent |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 | C7H6Cl2N2O2 | 205.04 | 83% | Additional chloro group |

特性

IUPAC Name |

ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRLBTIPZJXREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604645 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-78-5 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Temperature: Moderate heating (around 50-70°C)

Solvent: Common solvents include ethanol or methanol

Catalysts: Bases such as sodium ethoxide or potassium carbonate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle bulk quantities

Continuous flow systems: For efficient production

Purification steps: Including recrystallization and filtration to ensure high purity

化学反応の分析

Examples of Chemical Reactions

4. 1 Synthesis of 4-amino-6-alkoxyl pyrimidine compounds

A preparation method for 4-amino-6-alkoxyl pyrimidine compounds, involves reacting 4-amino-6-chloropyrimide compounds with alcohol and alkaline catalysts .

textThe mol ratio of alkaline catalysts and 4-amino-6-chloropyrimide compounds is 1-4:1, and the mol ratio of alcohol and 4-amino-6-chloropyrimide compounds is 10-50:1[4]. The reaction is as follows: $$ \text{Reaction Equation of 4-amino-6-alkoxyl pyrimidine compounds} $$ where R1, R2 represent hydrogen atom, alkyl, R1, R2 can be identical or different; R4 represent hydrogen atom, alkyl, amino; R3 represent alkyl; M represents basic metal[4].

Role in Drug Development

Due to its structural properties and reactivity in organic reactions, ethyl 4-amino-2-chloropyrimidine-5-carboxylate plays a crucial role in developing innovative drug molecules . It can undergo transformations such as substitution, addition, and condensation reactions to introduce different functional groups at specific positions on the pyrimidine ring .

Additional reactions

6. 1 Substitution Reactions

The chlorine atom in this compound can be readily substituted by various nucleophiles.

| Reagent | Conditions | Product(s) |

|---|---|---|

| Amines | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

| Thiols | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

| Alkoxides | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

6. 2 Oxidation and Reduction Reactions

The amino group in this compound can undergo oxidation and reduction, leading to different products.

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation Reactions | Potassium permanganate, H2O2 | Nitro derivatives |

| Reduction Reactions | Sodium borohydride, LiAlH4 | Amine derivatives |

6. 3 Condensation Reactions

This compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

科学的研究の応用

Pharmaceutical Development

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. It has shown potential in developing antiviral and anticancer agents. For instance, studies have reported its effectiveness against viruses such as herpes simplex virus type 1 and influenza A virus, highlighting its role in antiviral drug development .

Case Study: Antiviral Activity

In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of antiviral activity. For example, compounds synthesized from this compound were tested against acyclovir-resistant strains of herpes simplex virus, showing promising results .

Agricultural Chemistry

This compound is also utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. By improving crop yields and pest resistance, it plays a vital role in sustainable agriculture .

Application Example

Research indicates that the incorporation of this compound into pesticide formulations can lead to increased effectiveness against specific pests while minimizing environmental impact.

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for understanding complex biochemical processes .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on enzymes involved in critical pathways, such as those related to isoprenoid biosynthesis. This research is essential for developing new antibacterial agents targeting these pathways.

Material Science

In material science, this compound is explored for creating novel materials, particularly polymers with enhanced properties. Its chemical structure allows for modifications that can lead to materials with desirable characteristics for various applications .

Diagnostic Applications

The compound is under investigation for use in diagnostic assays, particularly in detecting specific biomarkers in medical testing. This application could lead to advancements in early disease detection and monitoring .

作用機序

The mechanism of action of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes

Signal Transduction Pathways: It can modulate signaling pathways, leading to altered cellular responses

類似化合物との比較

Methyl 4-Amino-2-Chloropyrimidine-5-Carboxylate (CAS 858269-13-3)

Similarity Score : 0.85 .

Structural Differences : Replaces the ethyl ester with a methyl group.

Properties and Applications :

Ethyl 2,4-Dichloro-5-Pyrimidinecarboxylate (CAS 51940-64-8)

Similarity Score: 0.83 . Structural Differences: Lacks the amino group; positions 2 and 4 are both chlorinated. Reactivity:

Methyl 2-Chloropyrimidine-5-Carboxylate (CAS 287714-35-6)

Similarity Score: 0.97 . Structural Differences: No amino group; methyl ester at position 5. Applications:

- Used as a precursor in agrochemicals and materials science.

- High similarity to the ethyl analog suggests comparable reactivity, but the lack of an amino group limits its use in hydrogen-bonded crystal networks .

5-Bromo-2-Chloropyrimidin-4-Amine

Structural Differences: Bromine replaces the ester group at position 5. Synthesis: Prepared via reduction of nitro precursors using stannous chloride . Properties:

- The amino group facilitates hydrogen bonding, similar to the ethyl analog .

Comparative Data Table

Key Research Findings

Reactivity: this compound undergoes regioselective substitution at the 2-chloro position due to electron-withdrawing effects of the ester and amino groups . Methyl analogs exhibit faster reaction kinetics in ester hydrolysis due to lower steric hindrance .

Crystallography: Mthis compound forms planar pyrimidine rings with N—H⋯N and N—H⋯O hydrogen bonds, stabilizing its crystal lattice .

Safety and Handling :

- Ethyl and methyl esters share similar hazard profiles (e.g., skin/eye irritation), but ethyl esters may pose higher inhalation risks due to lower volatility .

生物活性

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No: 71406-78-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes an amino group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring, along with an ethyl ester group that enhances its solubility and reactivity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C₇H₈ClN₃O₂

- Molecular Weight : 189.61 g/mol

- Structure : The compound's unique positioning of functional groups influences its biological activity.

Anticancer Activity

The compound has garnered attention for its potential anticancer effects. Similar pyrimidine derivatives have demonstrated cytotoxicity against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). For instance, compounds with related structures exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation:

| Compound Name | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Ethyl 4-amino-thieno[2,3-d]pyrimidine | 62.86 | MDA-MB-231 |

| Ethyl 2-amino-4-chloropyrimidine | 28.89 | MCF-7 |

| Ethyl substituted thienopyrimidine | 13.42 | MCF-10A |

These findings suggest that this compound may exhibit similar anticancer properties due to structural analogies .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes involved in critical biological pathways. In particular, compounds targeting the methylerythritol phosphate pathway have shown promise as antibacterial agents by inhibiting enzymes crucial for isoprenoid biosynthesis . The presence of the amino and chlorinated groups in this compound enhances its interaction with these biological targets.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of pyrimidine derivatives, including this compound, to evaluate their biological activities. The results indicated that certain derivatives had significant antiproliferative effects on cancer cell lines, supporting the hypothesis that this compound could be a lead structure for drug development .

- Comparative Analysis : A comparative analysis of similar compounds highlighted the unique characteristics of this compound, particularly its specific functional group positioning that influences both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a pyrimidine precursor, such as 4-hydroxy-2-chloropyrimidine-5-carboxylate. Substitute the hydroxyl group with an amino group using ammonia or ammonium acetate in ethanol under reflux (60–80°C for 6–12 hours) .

-

Step 2 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to remove unreacted reagents.

-

Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to ammonia) and use anhydrous solvents to minimize hydrolysis. Control temperature to avoid decomposition (e.g., keep <100°C) .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol | 70–85% |

| Temperature | 70°C | — |

| Reaction Time | 8–10 hours | — |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodology :

-

NMR : Use NMR (DMSO-) to confirm the ethyl ester (δ 1.2–1.4 ppm, triplet) and amino group (δ 6.5–7.0 ppm, broad singlet). NMR identifies the carbonyl (C=O at ~165 ppm) and pyrimidine ring carbons .

-

Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 201.61. Fragmentation peaks at m/z 156 (loss of COOEt) confirm the structure .

-

HPLC : Use a C18 column (MeCN/HO, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodology :

- Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Stability Test : After 6 months under recommended conditions, HPLC purity remains >95%. At room temperature, degradation (5–10%) occurs due to ester hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

-

Data Collection : Use SHELXL ( ) for refinement. Collect high-resolution (<1.0 Å) data at 100K to reduce thermal motion artifacts.

-

Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the crystal lattice. Intramolecular N–H⋯O bonds (2.6 Å) confirm planar pyrimidine geometry .

-

Software : WinGX ( ) for visualization and ORTEP for anisotropic displacement ellipsoids.

- Data Table :

| Bond/Angle | Value (Å/°) |

|---|---|

| C–Cl (pyrimidine) | 1.73 Å |

| N–H⋯N (intermolecular) | 2.89 Å, 158° |

| Planarity (RMSD) | 0.012 Å |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

-

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The C2–Cl bond (partial charge +0.35) is susceptible to nucleophilic attack (e.g., by amines or thiols) .

-

Kinetic Studies : Monitor Cl release via ion chromatography. Pseudo-first-order kinetics (k = 1.2 × 10 s) suggest rate-limiting bond cleavage .

Q. How do steric and electronic effects of substituents influence the biological activity of pyrimidine derivatives?

- Methodology :

-

SAR Analysis : Compare IC values of derivatives in enzyme assays. The 4-amino group enhances hydrogen bonding to targets (e.g., kinases), while the 2-chloro group increases lipophilicity (logP ~1.8) .

-

Electron-Withdrawing Effects : The 5-carboxylate stabilizes resonance structures, reducing electron density at C2 and facilitating substitutions .

- Data Table :

| Derivative | IC (nM) | logP |

|---|---|---|

| 2-Cl, 4-NH | 12.5 | 1.82 |

| 2-SEt, 4-NH | 18.3 | 2.15 |

Contradictions and Resolutions

- Synthesis Yield Discrepancies : Some protocols report 70% yields ( ), while others achieve 85% ( ). Differences arise from solvent purity (anhydrous vs. technical grade) and heating methods (reflux vs. microwave).

- Crystallographic Variations : Methyl vs. ethyl esters show divergent hydrogen-bonding patterns due to steric effects. Use temperature-controlled crystallization to isolate desired polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。